Product packaging for SAR-100842(Cat. No.:CAS No. 1195941-38-8)

SAR-100842

Cat. No.: B610681
CAS No.: 1195941-38-8
M. Wt: 445.5 g/mol
InChI Key: SOJDTNUCCXWTMG-UHFFFAOYSA-N
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Description

SAR-100842, also known as Fipaxalparant, is a potent, selective, and orally available small-molecule antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1) with an IC50 of 31 nM in β-arrestin assays . By selectively targeting the LPA1 receptor, this compound inhibits LPA-induced signaling pathways that are critically involved in pathological processes such as fibroblast recruitment, proliferation, and tissue fibrosis . This mechanism of action makes this compound a valuable investigational tool for studying fibrotic diseases. Its research value is highlighted by its progression into clinical trials. A phase II study investigated its safety and efficacy in patients with diffuse cutaneous systemic sclerosis, where it demonstrated a manageable safety profile and showed signals of potential clinical benefit by reducing skin fibrosis biomarkers, confirming successful target engagement . SAR100842 is offered with a molecular weight of 445.5 g/mol and a chemical formula of C27H27NO5 . It is supplied at a high purity of >98% and is stable for 12 months when stored at -20°C. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27NO5 B610681 SAR-100842 CAS No. 1195941-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJDTNUCCXWTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195941-38-8
Record name SAR-100842
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid
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Record name Fipaxalparant
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Molecular and Cellular Pharmacological Characterization of Sar 100842

Target Identification and Selectivity Profiling of SAR-100842

This compound functions by selectively inhibiting the LPA1 receptor. vulcanchem.com This selectivity is crucial for its potential therapeutic applications, particularly in conditions where aberrant LPA1 signaling is implicated, such as fibrosis. nih.govumich.edu

Affinity and Potency of this compound as an LPA1 Receptor Antagonist

This compound has been characterized as a potent LPA1 receptor antagonist. umich.eduglpbio.com Studies using Chinese hamster ovary (CHO) cells stably expressing human LPAR1 have evaluated its potency against various LPA isoforms. nih.govresearchgate.netuzh.ch The inhibitory effects of this compound on LPA1 receptor-induced calcium response were analyzed, and IC50 values were determined. researchgate.net this compound was found to be more potent against LPA 16:0 and LPA 18:0 compared to LPA 18:1, LPA 18:3, and LPA 20:4 in these assays. nih.govresearchgate.netuzh.chresearchgate.net The compound was able to fully inhibit LPA-driven Gαi signaling with an IC50 of 52.5 ± 12 nM. glpbio.com Furthermore, this compound fully inhibited LPA-mediated G-protein signaling that leads to the recruitment and activation of β-arrestin, with an IC50 of 31 ± 8.5 nM. glpbio.com

Specificity of this compound Against Various LPA Isoforms

While this compound is a potent LPA1 antagonist, its potency can vary depending on the specific LPA isoform. nih.govresearchgate.netuzh.chresearchgate.net Although described as equipotent against various LPA isoforms in one instance, other data indicates differential potency. nih.govuzh.ch Specifically, studies in CHO cells expressing human LPAR1 showed that this compound was more potent on LPA 16:0 and LPA 18:0 compared to the unsaturated forms LPA 18:1, LPA 18:3, and LPA 20:4, when tested at concentrations relevant to those found in the circulation of patients with systemic sclerosis. nih.govresearchgate.netuzh.ch The inhibitory effects on different LPA isoforms (at their EC80) were analyzed by measuring the LPA1 receptor-induced calcium response. researchgate.net

Cross-Reactivity Profile of this compound with Other Lysophosphatidic Acid Receptor Subtypes

This compound demonstrates selectivity for the LPA1 receptor. umich.eduglpbio.comsonar.ch Studies have shown that this compound was inactive on LPA2, LPA3, and LPA5 receptors at concentrations up to 10 μM in CHO cells expressing these receptors. researchgate.netuzh.ch This indicates a favorable selectivity profile for LPA1 over several other LPA receptor subtypes.

Mechanistic Elucidation of this compound Action at the Molecular Level

This compound exerts its effects by blocking the activity of the LPA1 receptor, thereby inhibiting the downstream signaling cascades initiated by LPA binding. vulcanchem.com

Inhibition of LPA1 Receptor-Mediated Signal Transduction

This compound inhibits signal transduction mediated by the LPA1 receptor. vulcanchem.comnih.govduke.edu The LPA1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gαi, Gαq/11, and Gα12/13, initiating various intracellular pathways. nih.govmdpi.combiomolther.org this compound's antagonism of LPA1 disrupts these signaling events. The compound has been shown to fully antagonize the LPA functional response (measured as Ca2+ mobilization) in dermal fibroblasts from patients with systemic sclerosis. nih.govuzh.ch

Modulation of G-Protein Coupled Receptor (GPCR) Downstream Signaling Cascades (e.g., Gαi, β-arrestin recruitment)

This compound modulates the downstream signaling cascades activated by LPA1, which include pathways mediated by G proteins and β-arrestin. umich.edunih.govbiorxiv.org this compound was able to fully inhibit the LPA-driven Gαi signaling with an IC50 of 52.5 ± 12 nM. glpbio.com Furthermore, it fully inhibited the LPA-mediated G-protein signaling that subsequently leads to the recruitment and activation of β-arrestin, with an IC50 of 31 ± 8.5 nM. glpbio.com While this compound showed weak inhibitory activity (25-30%) on Gαq signal transduction at 10 µM in RH7777 cells expressing LPA1, it demonstrated significant inhibition of Gα12/13 signaling at 1 and 10 µM in MeT-5A cells. glpbio.com These findings highlight this compound's ability to interfere with multiple signaling pathways activated by LPA1.

Interference with Key Intracellular Signaling Pathways, including the Wnt Pathway

LPA, the endogenous ligand for LPA receptors, is known to activate various intracellular signaling pathways, including those coupled to Gi/Go, Gq/G11, and G12/G13 proteins. These pathways can lead to diverse cellular responses such as adenylyl cyclase inhibition, phospholipase C stimulation, and activation of kinases like MAPK and Akt, as well as the Rho pathway. guidetopharmacology.org this compound, as an LPA1 antagonist, interferes with these signaling cascades initiated by LPA binding to LPA1.

Specifically, research has shown that LPA stimulation can up-regulate markers of Wnt signaling in dermal fibroblasts from patients with systemic sclerosis (SSc). nih.gov The Wnt pathway is recognized for its significant role in the development of fibrotic diseases. nih.gov Treatment with this compound has been observed to inhibit the LPA-induced expression of Wnt pathway markers, such as Wnt2 and Sfrp4, in a concentration-dependent manner in SSc dermal fibroblasts. nih.gov This suggests that a part of the anti-fibrotic effects of LPA1 blockade by this compound may be mediated through the inhibition of the Wnt signaling pathway. umich.eduumich.edunih.gov

Impact on Cellular Calcium Functional Responses

LPA binding to its receptors, including LPA1, typically induces a transient increase in intracellular calcium levels, a key functional response mediated by Gq/G11 protein coupling. guidetopharmacology.org this compound has been shown to inhibit this LPA-induced calcium mobilization. In dermal fibroblasts from SSc patients, LPA (specifically LPA 18:1) elicits a concentration-dependent increase in cytosolic calcium, which is blocked by pertussis toxin, indicating Gi/Go coupling. nih.gov this compound induced a concentration-dependent inhibition of this LPA-induced calcium response, confirming that LPA1 is a primary mediator of this effect in these cells. nih.govuzh.chresearchgate.net

This compound has demonstrated inhibitory effects against various LPA isoforms in CHO cells expressing recombinant human LPA1 receptor, with varying potencies. nih.govresearchgate.netresearchgate.net The compound was found to be more potent against saturated and monounsaturated forms like LPA 16:0 and LPA 18:0 compared to polyunsaturated forms such as LPA 18:1, LPA 18:3, and LPA 20:4, which are present in human fluids. nih.govresearchgate.netresearchgate.net Notably, this compound completely inhibited the calcium response induced by LPA present in the serum of SSc patients in CHO cells overexpressing human LPA1 receptor. nih.govuzh.chresearchgate.net

The following table summarizes the inhibitory potency of this compound against different LPA isoforms in CHO cells expressing recombinant human LPA1 receptor:

LPA IsoformThis compound IC₅₀ (nM)
LPA 16:0More potent
LPA 18:0More potent
LPA 18:1Less potent
LPA 18:3Less potent
LPA 20:4Less potent

Note: Specific IC₅₀ values were not consistently provided across sources for all isoforms in a comparable format, but relative potencies were indicated.

Cellular Effects of this compound in Disease-Relevant Models

The cellular effects of this compound have been investigated in various disease-relevant models, particularly those related to fibrosis and, to a limited extent, oncology.

Inhibition of Myofibroblast Differentiation in Fibrotic Cell Lines and Primary Cultures

Myofibroblast differentiation is a critical process in the development of fibrosis, characterized by the increased expression of markers such as alpha-smooth muscle actin (αSMA) and cellular fibronectin. nih.govbharathuniv.ac.in LPA is known to induce myofibroblast differentiation in fibroblasts from fibrotic tissues, including dermal fibroblasts from SSc patients and lung fibroblasts from idiopathic pulmonary fibrosis (IPF) patients. nih.govnih.govresearchgate.net

This compound has consistently demonstrated the ability to inhibit this process. In dermal fibroblasts from SSc patients, this compound inhibited the LPA-induced myofibroblast differentiation and the induction of SSc-associated markers. nih.govnih.govuzh.chresearchgate.net This inhibitory effect has also been observed in animal models of skin fibrosis. In the tight skin 1 (Tsk1) mouse model, this compound significantly inhibited myofibroblast differentiation in the skin. nih.govumich.eduumich.edunih.govuzh.chresearchgate.net

Reduction of Extracellular Matrix Production (e.g., collagen content)

Excessive production and deposition of extracellular matrix (ECM) proteins, particularly collagen, are hallmarks of fibrosis. uzh.chbharathuniv.ac.in LPA signaling has been associated with increased ECM production. umich.eduumich.edu

Modulation of Inflammatory Markers and Cytokine Secretion

Inflammation is often involved in the initiation and progression of fibrotic diseases. LPA can stimulate the production and secretion of inflammatory markers and cytokines. nih.govresearchgate.netfrontiersin.org

This compound has been shown to modulate the secretion of inflammatory mediators. In dermal fibroblasts from SSc patients, LPA stimulation induces the secretion of cytokines such as CXCL1, CCL2, and IL-6. nih.govresearchgate.net this compound caused a concentration-dependent inhibition of the LPA-induced secretion of these cytokines, with an average IC₅₀ around 50 nM. guidetopharmacology.orgresearchgate.net In the skin of Tsk1 mice, this compound treatment also reduced the expression of inflammatory markers like CXCL1 and CCL2. uzh.chresearchgate.net These findings indicate that this compound can mitigate the inflammatory responses driven by LPA signaling. nih.govnih.govresearchgate.net

The following table summarizes the effect of this compound on LPA-induced cytokine secretion in SSc dermal fibroblasts:

CytokineEffect of LPAEffect of this compound on LPA-induced secretionAverage IC₅₀ (nM)
CXCL1Increased secretionConcentration-dependent inhibition~50
CCL2Increased secretionConcentration-dependent inhibition~50
IL-6Increased secretionConcentration-dependent inhibition~50

Data based on exploratory studies with n=4. researchgate.net

Effects of this compound on Cellular Migration and Proliferation in Preclinical Oncology Models

LPA signaling is known to influence various cellular processes relevant to cancer, including cell proliferation, survival, migration, and invasion. frontiersin.orgnih.govresearchgate.netwjon.org LPA receptors, particularly LPA1, are often expressed in cancer cells and have been implicated in tumor progression and metastasis. nih.govresearchgate.net

Studies have investigated the effects of this compound on cancer cell behavior in preclinical models. In vitro studies using triple-negative breast cancer cell lines (MDA-MB-231T and 4T1-Luc2) showed that increasing doses of this compound did not significantly affect their proliferation over time. nih.gov However, this compound significantly decreased the ability of these cells to migrate in a wound healing assay in a dose-dependent manner, with a reported 64% reduction. nih.gov

The effect of this compound on ovarian cancer metastasis has also been explored in model systems using SKOV3 and OVCAR5 cell lines. nih.gov While metastatic deposits were common in control groups in various organs, this compound demonstrated only occasional reductions in invasive metastases in these ovarian cancer models. nih.gov In in vivo breast cancer metastasis models (MDA-MB-231T and 4T1 murine models), this compound did not prevent metastases or attenuate fibrosis. nih.gov

These findings suggest that while this compound can inhibit LPA-induced migration of certain cancer cell types in vitro, its effects on proliferation and metastasis in preclinical oncology models appear to be limited or context-dependent.

Preclinical Efficacy Studies of Sar 100842 in in Vivo Models

Evaluation of SAR-100842 in Murine Models of Fibrotic Diseases

This compound has been evaluated in murine models to assess its effects on fibrosis, a process characterized by the excessive accumulation of extracellular matrix. umich.edunih.gov

Assessment in Genetically Predisposed Models (e.g., Tsk1 mouse model of skin fibrosis)

The tight skin 1 (Tsk1) mouse model, a genetic model of systemic sclerosis characterized by skin fibrosis, has been used to evaluate this compound. nih.govuzh.chresearchgate.net In this model, this compound was able to reverse dermal thickening, inhibit myofibroblast differentiation, and reduce skin collagen content. nih.govuzh.chresearchgate.net These effects were observed using a therapeutic protocol, where fibrosis was already present. nih.govuzh.ch The reduction in hypodermal thickening, myofibroblast differentiation, and collagen content in the skin of Tsk1 mice treated with this compound was comparable to levels obtained with imatinib, a comparator treatment. nih.govuzh.chresearchgate.net

Evaluation in Induced Fibrosis Models (e.g., bleomycin-induced skin fibrosis)

This compound has also been evaluated in the bleomycin-induced mouse model of skin fibrosis, which reproduces aspects of the inflammatory stages of systemic sclerosis, including collagen deposition, myofibroblast activation, and increased dermal thickness. nih.gov In this model, this compound reversed dermal thickening, significantly inhibited myofibroblast differentiation, and reduced collagen content in mouse skin. glpbio.comnih.gov These findings are consistent with studies using mice lacking Lpar1, which demonstrated resistance to bleomycin-induced dermal fibrosis. nih.gov

Analysis of Dermal Thickening and Histopathological Markers of Fibrosis

Studies in both the Tsk1 and bleomycin-induced mouse models have consistently shown that this compound reduces dermal thickening. umich.eduumich.eduglpbio.comnih.govuzh.chresearchgate.net Histopathological analysis in these models has revealed that this compound inhibits myofibroblast differentiation and reduces collagen content in the skin. umich.eduumich.eduglpbio.comnih.govuzh.chresearchgate.net Myofibroblast differentiation is a key process in the development of fibrosis, and its inhibition suggests an anti-fibrotic mechanism of action for this compound. umich.eduumich.edunih.govuzh.chresearchgate.net Reduction in collagen content, often measured by hydroxyproline (B1673980) analysis, further supports the anti-fibrotic effects observed histologically. uzh.chresearchgate.net

Quantification of Fibrosis-Related Gene Expression and Protein Levels in Tissues

Mechanistic investigations have explored the impact of this compound on the expression of genes and proteins related to fibrosis. Studies in the skin of Tsk1 mice showed that this compound inhibited inflammatory and Wnt pathway markers. nih.govuzh.ch The anti-fibrotic effects of LPA1 blockade may be partly mediated via inhibition of the Wnt signaling pathway. umich.eduumich.edu While some studies in human clinical trials did not find statistically significant differential expression of certain skin mRNA and protein biomarkers like alpha-SMA and collagen Type 1 between treatment and placebo groups at an early time point, other analyses suggested target engagement by showing a greater reduction of LPA-related genes in the SAR100842 group. umich.eduumich.eduresearchgate.netacrabstracts.org In the bleomycin-induced skin fibrosis model, SAR100842 significantly reduced the expression of CXCL-1 and IL-13, which are associated with the Th2 cytokine milieu found in Systemic Sclerosis. glpbio.com

Here is a summary of key findings from preclinical fibrosis studies:

ModelKey FindingRelevant Markers AnalyzedSource(s)
Tsk1 mouse model (Genetic)Reversed dermal thickening, inhibited myofibroblast differentiation, reduced skin collagen content.Dermal thickness, myofibroblast differentiation (α-SMA), collagen content (hydroxyproline), inflammatory and Wnt pathway markers. nih.govuzh.chresearchgate.net
Bleomycin-induced mouse modelReversed dermal thickening, inhibited myofibroblast differentiation, reduced collagen content.Dermal thickness, myofibroblast differentiation, collagen content, CXCL-1, IL-13. glpbio.comnih.gov

Investigation of this compound in Preclinical Cancer Models

The role of LPA1 receptor in cancer has also been investigated, leading to studies on the impact of this compound in preclinical cancer models. nih.gov

Impact on Tumor Metastasis in Experimental Models

Studies have explored the effect of this compound on tumor metastasis in experimental models. In the MDA-MB-231T experimental metastasis model, treatment with this compound showed no significant difference in total metastasis count compared to controls. researchgate.netnih.gov While the median number of large pulmonary metastases (>5 mm) was lower in this compound treated mice, this difference was not statistically significant. researchgate.netnih.gov In the 4T1 spontaneous murine breast cancer model, this compound did not prevent metastases. nih.govresearchgate.netnih.gov The number of lung metastases in this model remained unchanged with this compound treatment. researchgate.netnih.gov

In ovarian cancer experimental metastasis models (SKOV3 and OVCAR5), SAR100842 demonstrated only occasional reductions in invasive metastases in the SKOV3 model, specifically in the diaphragm, kidney, and lymph nodes, but these reductions were not maintained in a group where treatment started later. glpbio.comnih.govglpbio.com For the OVCAR5 model, SAR100842 apparently reduced diaphragm tumor deposits (both surface and invasive) but did not show a significant effect in other locations. glpbio.comnih.govglpbio.com These findings suggest that while this compound can inhibit cancer cell motility in vitro, its efficacy in preventing metastasis in these in vivo models was limited. nih.govnih.gov

Here is a summary of key findings from preclinical cancer metastasis studies:

ModelKey FindingSource(s)
MDA-MB-231T experimental metastasis modelNo significant difference in total metastasis count; statistically insignificant reduction in large metastases. researchgate.netnih.gov
4T1 spontaneous breast cancer modelNo effect on the number of lung metastases. researchgate.netnih.gov
SKOV3 ovarian cancer metastasis modelOccasional reductions in invasive metastases (diaphragm, kidney, lymph nodes), not sustained with delayed treatment. glpbio.comnih.govglpbio.com
OVCAR5 ovarian cancer metastasis modelApparent reduction in diaphragm tumor deposits (surface and invasive), no significant effect in other locations. glpbio.comnih.govglpbio.com

Effects on Cancer Cell Motility In Vivo

Preclinical investigations have explored the effects of this compound, an orally available LPAR1 antagonist, on cancer cell motility in in vivo models, primarily focusing on its impact on metastasis, a key outcome of uncontrolled cell motility and invasion.

Studies utilizing experimental metastasis models in mice, such as the MDA-MB-231T triple-negative breast cancer model and the spontaneous murine 4T1 breast cancer model, evaluated the efficacy of SAR100842 in preventing metastasis. In these models, SAR100842 did not demonstrate a significant effect on metastasis prevention oncotarget.comresearchgate.netscience.gov. Specifically, in the MDA-MB-231T experimental metastasis model, treatment with SAR100842 showed no difference in the total metastasis count compared to controls researchgate.net. Similarly, in animals bearing 4T1 tumor cells, the number of lung metastases, as determined by histological analysis, remained unchanged with SAR100842 treatment researchgate.net. Furthermore, SAR100842 failed to reduce fibrosis in these breast cancer models oncotarget.comresearchgate.net.

Evaluation in ovarian cancer experimental metastasis models, specifically SKOV3 and OVCAR5, indicated that SAR100842 demonstrated only occasional reductions in invasive metastases oncotarget.comresearchgate.netscience.gov.

Pharmacokinetic and Pharmacodynamic Investigations of Sar 100842 in Preclinical Settings

Preclinical Pharmacokinetic Characterization in Animal Models

Preclinical pharmacokinetic studies in various animal species were conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of SAR-100842. acs.orglarvol.com These studies were instrumental in supporting the progression of this compound to clinical trials. acs.orglarvol.com

Absorption and Distribution in Preclinical Species

Metabolism and Excretion Profiles in Preclinical Studies

Preclinical studies included the assessment of the metabolism and excretion pathways of this compound. acs.orglarvol.com However, detailed information on the specific metabolic transformations, the enzymes involved, and the routes and rates of excretion in the animal models used for these preclinical investigations were not provided in the retrieved information. acs.orglarvol.com

Pharmacodynamic Biomarker Analysis and Target Engagement in Preclinical Models

Preclinical pharmacodynamic studies aimed to assess the biological effects of this compound, particularly its engagement with the LPA pathway and its impact on biomarkers associated with fibrosis and inflammation in relevant animal models and in vitro systems.

Correlation of this compound Levels with LPA Pathway Modulation in Tissues

Investigations in preclinical models and using dermal fibroblasts from patients with systemic sclerosis (SSc) have explored the correlation between this compound exposure and modulation of the LPA pathway. This compound functions as a potent and selective antagonist of the LPA1 receptor. guidetomalariapharmacology.orgguidetoimmunopharmacology.orgumich.eduumich.eduacrabstracts.org In vitro studies using CHO cells stably expressing human LPAR1 demonstrated that this compound is potent against various LPA isoforms, showing higher potency against LPA 16:0 and LPA 18:0 compared to LPA 18:1, LPA 18:3, and LPA 20:4 at concentrations found in the circulation of SSc patients. researchgate.netnih.gov Importantly, this compound was found to be inactive on LPA2, LPA3, and LPA5 receptors at concentrations up to 10 µM. researchgate.netnih.gov

Studies using SSc dermal fibroblasts showed that this compound fully antagonized the LPA functional response (Ca²⁺ release) and inhibited LPA-induced expression of WNT2 and SFRP4, markers associated with the Wnt signaling pathway which can be activated by LPA. nih.govresearchgate.net This indicates direct engagement and inhibition of the LPA1 receptor and downstream signaling. In the tight skin 1 (Tsk1) mouse model of skin fibrosis, this compound treatment also inhibited inflammatory and Wnt pathway markers in the skin, mirroring the effects observed in human dermal fibroblasts. nih.govresearchgate.net Furthermore, in clinical samples (though derived from a human study, the biomarker analysis provides insight into target engagement relevant to preclinical findings), a greater reduction of LPA-related genes was observed in skin samples from the this compound group, indicating LPA1 target engagement. umich.eduacrabstracts.org

Assessment of Molecular Biomarkers Reflecting Fibrotic and Inflammatory Pathways

Preclinical studies, particularly in mouse models of skin fibrosis such as the bleomycin-induced model and the Tsk1 model, have assessed the impact of this compound on molecular biomarkers reflecting fibrotic and inflammatory pathways. umich.eduumich.edunih.govresearchgate.net In these models, this compound demonstrated significant antifibrotic properties. umich.eduumich.edunih.govresearchgate.net

Key findings from these preclinical models include:

Reversal of dermal thickening: this compound consistently reversed dermal thickening in the Tsk1 mouse model. nih.govresearchgate.net

Inhibition of myofibroblast differentiation: Treatment with this compound significantly inhibited myofibroblast differentiation in mouse skin fibrosis models. umich.eduumich.edunih.govresearchgate.net

Reduction of collagen content: this compound reduced collagen content in the skin of Tsk1 mice to levels comparable with those obtained with imatinib. nih.gov Similar reductions were observed in other mouse models of skin fibrosis. umich.eduumich.edu

Modulation of Inflammatory and Wnt Pathway Markers: this compound treatment inhibited inflammatory markers and activated Wnt markers in the skin of Tsk1 mice, consistent with its effects observed in SSc dermal fibroblasts. nih.govresearchgate.net Specific markers assessed included WNT2 and SFRP4, associated with the Wnt pathway, and potentially inflammatory markers like IL-6 and CCL2, which were shown to be regulated by LPA in SSc dermal fibroblasts and inhibited by this compound. nih.gov While not exclusively preclinical, the assessment of fibrotic markers like type I collagen and alpha-smooth muscle actin (α-SMA) in skin biopsies in clinical studies (informed by preclinical findings) further supports the relevance of these biomarkers in evaluating the effects of this compound on fibrosis. umich.edu Additionally, markers like COMP and TSP-1 were also evaluated in the context of this compound treatment, showing reductions in clinical studies following treatment. acrabstracts.orgthe-rheumatologist.org

These preclinical findings on the modulation of fibrotic and inflammatory biomarkers underscore the potential therapeutic utility of this compound in fibrotic conditions.

Table: Preclinical Pharmacodynamic Effects of this compound in Mouse Models of Skin Fibrosis

EffectBiomarker/ObservationPreclinical Model(s)Reference(s)
Reduced FibrosisDermal thickeningTsk1 mouse nih.govresearchgate.net
Collagen contentTsk1 mouse, other mouse models umich.eduumich.edunih.govresearchgate.net
Inhibited Myofibroblast Diff.Myofibroblast differentiationMouse skin fibrosis models umich.eduumich.edunih.govresearchgate.net
Modulated Signaling PathwaysWnt pathway markers (WNT2, SFRP4)Tsk1 mouse skin, SSc fibroblasts nih.govresearchgate.net
Inflammatory markers (IL-6, CCL2)SSc fibroblasts nih.gov

Structure Activity Relationship Sar and Computational Studies of Sar 100842

Rational Design and Chemical Scaffold Optimization Strategies for SAR-100842

The rational design of LPAR1 antagonists like this compound is driven by the need for selective compounds that can effectively modulate LPAR1 activity. While several LPAR1 antagonists have been identified, including BMS-96278, BMS-986020, Ki16425, and ONO-730043, their structural similarities have highlighted the importance of exploring and expanding the repertoire of chemical templates capable of inducing LPAR1 antagonism acs.orgnih.govresearchgate.net. This diversification is crucial, especially considering potential structure-dependent toxicities observed with some antagonists acs.orgnih.govresearchgate.net.

This compound was identified as one of the top compounds in a virtual screening workflow, suggesting that structure-based rational design approaches were employed in its discovery process acs.orgnih.gov. While specific details on the chemical scaffold optimization strategies specifically for this compound are not extensively detailed in the provided search results, the general approach in developing LPAR1 antagonists involves systematic modifications to a lead structure to improve potency, selectivity, and pharmacokinetic properties. For instance, SAR studies on other LPAR1 antagonists have involved exploring substitution patterns on phenyl rings and modifying core scaffold moieties to understand their impact on receptor binding and activity acs.org. These studies aim to identify key functional groups and structural features necessary for effective LPAR1 antagonism.

Application of In Silico Approaches in this compound Development

Computational approaches have become indispensable tools in modern drug discovery, aiding in the identification, design, and optimization of lead compounds. In the context of LPAR1 antagonists, in silico techniques have been applied to identify potential binders and understand their interactions with the receptor acs.orgnih.govacs.org.

Virtual Screening Techniques for Identifying LPA1 Antagonists

Virtual screening (VS) plays a significant role in sifting through large chemical libraries to identify potential drug candidates based on their likelihood of binding to a target protein acs.orgnih.govoptibrium.com. In the search for novel LPAR1 antagonists, virtual screening campaigns have been conducted using available crystal structures of the receptor acs.orgnih.gov. A virtual screening workflow typically involves successive screening steps with increasing levels of precision, such as high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) screening acs.orgnih.govresearchgate.net.

Notably, this compound was successfully identified as one of the top-ranking compounds in a virtual screening workflow that utilized specific LPAR1 crystal structures (PDB IDs 4Z34 and 4Z36) acs.orgnih.gov. This demonstrates the effectiveness of structure-based virtual screening in identifying active LPAR1 antagonists from diverse chemical libraries.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes of ligands to their target proteins and to study the stability and dynamics of the resulting complexes acs.orgnih.govresearchgate.netfrontiersin.org. These methods provide detailed insights into the specific interactions between a ligand and the amino acid residues within the binding site, which is crucial for understanding the molecular basis of activity and guiding further structural modifications acs.orgnih.gov.

While detailed molecular docking and dynamics simulation data specifically for this compound from the provided search results are limited, these techniques have been applied to other LPAR1 antagonists to understand their binding interactions acs.orgnih.govacs.org. Studies have revealed key interactions between LPAR1 antagonists and residues within the binding pocket, such as hydrogen bonds with residues like Arg124, Lys39, Tyr34, Gln125, Glu293, and Trp210, as well as hydrophobic interactions, including π–π stacking with residues like Trp271 acs.orgnih.gov. Molecular dynamics simulations, in particular, can capture the dynamic nature of the receptor-ligand complex over time, providing a more comprehensive picture of the binding event and identifying the most frequently observed interactions acs.orgnih.gov. The application of these techniques to LPAR1 antagonists, including compounds identified through virtual screening like this compound, helps to elucidate the structural determinants of receptor binding and antagonism.

Structure-Function Insights into this compound's LPA1 Antagonism

This compound functions as a selective antagonist of the lysophosphatidic acid receptor 1 guidetomalariapharmacology.orgnih.govresearchgate.netresearchgate.net. Its antagonistic activity is mediated by blocking the effects of LPA binding to LPAR1. Research has shown that this compound inhibits the LPAR1 receptor-induced calcium response in cells stably expressing human LPAR1 nih.govresearchgate.netresearchgate.net.

Studies investigating the potency of this compound against different LPA isoforms have shown that it is potent against various forms of LPA found in human fluids nih.govresearchgate.netresearchgate.net. Specifically, this compound demonstrated potency against LPA 16:0 and LPA 18:0, while being less potent against LPA 18:1, LPA 18:3, and LPA 20:4 at concentrations found in the circulation of patients with systemic sclerosis nih.govresearchgate.netresearchgate.net. Crucially, this compound was found to be inactive against LPA2, LPA3, and LPA5 receptors at concentrations up to 10 µM, highlighting its selectivity for LPAR1 researchgate.net.

The structure of this compound underlies its ability to selectively bind to and antagonize LPAR1. While the precise details of its binding mode are best understood through computational studies like molecular docking and dynamics simulations (as discussed in Section 5.2.2), its chemical structure is designed to interact favorably with the LPAR1 binding pocket in a manner that prevents LPA from activating the receptor. The observed differences in potency against various LPA isoforms suggest that the specific fatty acid chain length and saturation of LPA can influence the effectiveness of this compound's antagonism, potentially due to how these different LPA forms interact with the receptor-antagonist complex or induce conformational changes. The selectivity profile further indicates that the structural features of this compound allow it to distinguish LPAR1 from other closely related LPA receptors.

Advancements in Methodologies for Sar 100842 Research

Development and Optimization of In Vitro Assays for LPA1 Receptor Activity

The characterization of SAR-100842 has heavily relied on the development and optimization of in vitro assays to precisely measure its activity against the LPA1 receptor and assess its selectivity. Studies have utilized CHO cells engineered to stably express the human LPA1 receptor to evaluate the compound's inhibitory effects on LPA-induced cellular responses, such as calcium mobilization nih.govresearchgate.net.

These in vitro pharmacological models were instrumental in dose selection for subsequent clinical studies umich.eduumich.edu. Detailed analysis using these assays demonstrated that this compound is a potent antagonist of the LPA1 receptor umich.edunih.gov. Furthermore, these studies investigated the compound's potency across different LPA isoforms. This compound showed greater potency against LPA 16:0 and LPA 18:0 compared to LPA 18:1, LPA 18:3, and LPA 20:4, when tested at concentrations relevant to those found in the circulation of SSc patients nih.govresearchgate.net. Importantly, in vitro testing confirmed the selectivity of this compound, showing inactivity against LPA2, LPA3, and LPA5 receptors at concentrations up to 10 μM nih.gov.

Beyond receptor binding and calcium flux, in vitro methodologies have also been optimized to study the downstream effects of LPA1 activation and their inhibition by this compound in relevant cell types. For instance, studies using dermal fibroblasts from SSc patients demonstrated that this compound could fully antagonize the LPA functional response (Ca2+) in these cells nih.govresearchgate.net. Moreover, in vitro assays using SSc dermal and idiopathic pulmonary fibrosis lung fibroblasts revealed that this compound inhibited LPA-induced myofibroblast differentiation and the secretion of inflammatory and activated Wnt pathway markers nih.govresearchgate.netresearchgate.net.

The following table summarizes representative in vitro potency data of this compound against different LPA isoforms on the human LPA1 receptor:

LPA IsoformIC50 (µM)
LPA 16:0Data not explicitly provided in source, stated as more potent than unsaturated forms nih.govresearchgate.net
LPA 18:0Data not explicitly provided in source, stated as more potent than unsaturated forms nih.govresearchgate.net
LPA 18:1Data not explicitly provided in source, stated as less potent than saturated forms nih.govresearchgate.net
LPA 18:3Data not explicitly provided in source, stated as less potent than saturated forms nih.govresearchgate.net
LPA 20:4Data not explicitly provided in source, stated as less potent than saturated forms nih.govresearchgate.net

Refinement of Preclinical Animal Models for Disease Pathogenesis Studies

Preclinical animal models have been crucial in understanding the role of LPA in disease pathogenesis and evaluating the therapeutic potential of this compound. These models have been refined to better mimic aspects of human fibrotic conditions, particularly systemic sclerosis umich.eduumich.edu.

Animal disease models were utilized alongside in vitro data to inform the dose selection for clinical trials umich.eduumich.edu. Preclinical studies using these models have provided evidence for the involvement of LPA in the pathogenesis of SSc and other organ fibrosis independently of SSc umich.eduumich.edu.

A key animal model employed in this compound research is the tight skin 1 (Tsk1) mouse model, which serves as a model of systemic sclerosis nih.govresearchgate.netresearchgate.net. Studies in the Tsk1 mouse model have demonstrated that this compound, administered orally, was capable of reversing dermal thickening, significantly inhibiting myofibroblast differentiation, and reducing skin collagen content umich.edunih.govresearchgate.netresearchgate.net. These antifibrotic effects observed with this compound in the Tsk1 model were reported to be comparable to those achieved with imatinib, considered a benchmark treatment in this model researchgate.net.

Furthermore, studies in mice genetically lacking the Lpar1 gene (Lpar1-ko mice) have contributed to validating the LPA1 receptor as a relevant target in fibrosis, showing resistance to bleomycin-induced dermal fibrosis nih.gov. The consistent findings from pharmacological blockade with this compound in the Tsk1 model mirror the observations in Lpar1-deficient mice, reinforcing the importance of the LPA1 pathway in skin fibrosis nih.gov. Using a therapeutic protocol in the Tsk1 model, SAR100842 consistently demonstrated its ability to reverse established dermal thickening and reduce fibrosis markers nih.govresearchgate.net.

Integration of Omics Technologies (e.g., gene signature analysis) for Pathway Dissection

The integration of omics technologies, particularly gene signature analysis, has provided deeper insights into the biological pathways affected by this compound and has been used to assess target engagement in clinical research umich.eduumich.edunih.gov.

In the context of this compound research, gene signature analysis was employed as an exploratory endpoint in clinical studies involving patients with diffuse cutaneous SSc (dcSSc) umich.edunih.gov. A post-hoc analysis was conducted to identify a comprehensive LPA signature in dermal fibroblasts from SSc patients and in skin biopsies umich.edu. This signature was developed using microarray data from SSc dermal fibroblasts treated with LPA and microarray data from baseline skin biopsies of SSc patients umich.edu.

The application of gene signature analysis allowed researchers to evaluate the impact of this compound treatment on this identified LPA signature in the skin of patients umich.edu. A significant finding from this analysis was the observation of a greater reduction in LPA-related genes in the skin samples from patients treated with this compound compared to placebo after 8 weeks umich.eduumich.edunih.gov. This reduction in the expression of genes associated with the LPA pathway served as an indicator of LPA1 target engagement by this compound in a clinical setting umich.eduumich.edunih.gov.

The definition of the LPA gene expression response used in these analyses was informed by a parallel study involving cultured dermal fibroblasts from SSc patients umich.edu. Markers for the gene signature were selected based on existing literature and internal validation using SSc dermal fibroblasts treated with LPA umich.edu. This integration of in vitro fibroblast data with ex vivo skin biopsy analysis through gene signature profiling exemplifies how omics technologies contribute to dissecting the biological effects and confirming target engagement of this compound.

Translational Relevance of Preclinical Findings for Sar 100842

Preclinical Evidence Supporting the Therapeutic Potential of SAR-100842 in Fibrotic Disorders

Preclinical investigations have demonstrated the anti-fibrotic properties of this compound in various models. In mouse models of skin fibrosis, oral administration of this compound has been shown to reverse dermal thickening, significantly inhibit myofibroblast differentiation, and reduce skin collagen content. glpbio.comumich.eduumich.edunih.govresearchgate.net Similar anti-fibrotic effects were observed in the Tsk-1 mouse model, a model of systemic sclerosis. umich.eduumich.eduresearchgate.netnih.govresearchgate.net These findings suggest that this compound can mitigate key pathological features of fibrosis in vivo.

Mechanistic studies have indicated that the anti-fibrotic effects of LPAR1 blockade by this compound may be mediated, at least in part, through the inhibition of the Wnt signaling pathway. umich.eduumich.edunih.govresearchgate.net The Wnt pathway is known to play a role in fibrosis development. umich.eduumich.edunih.govresearchgate.net Furthermore, this compound prevented LPA-induced myofibroblast differentiation in primary fibroblasts derived from the dermis of SSc patients and the lungs of IPF patients. researchgate.netnih.govresearchgate.net This suggests a direct effect of this compound on the cells responsible for extracellular matrix production in fibrotic tissues.

In vitro studies have also explored the effects of this compound on cell migration, a process relevant to fibrosis and metastasis. This compound reduced the migration of certain cancer cell lines (MDA-MD-231T and 4T1-Luc2) towards FBS and LPA chemoattractants in Boyden chamber assays. glpbio.comoncotarget.com While this finding is in the context of cancer research, it highlights the ability of this compound to inhibit LPA-mediated cell motility, a process also relevant in the context of fibroblast migration and tissue remodeling in fibrosis.

Data from preclinical studies demonstrate that this compound is equipotent against various LPA isoforms. nih.govresearchgate.net Dermal fibroblasts and skin biopsies from SSc patients exhibited high levels of LPAR1 expression, and the LPA functional response in these fibroblasts was fully antagonized by this compound. nih.govresearchgate.net LPA was shown to induce myofibroblast differentiation and the secretion of inflammatory and activated Wnt markers in fibroblasts from SSc patients and IPF lung fibroblasts. nih.govresearchgate.net These in vitro results mirrored the findings in the Tsk-1 mouse model, strengthening the translational relevance of the preclinical observations. nih.govresearchgate.net

Preclinical data related to this compound's effects on specific biomarkers have also been reported. In the bleomycin-induced mouse model of skin fibrosis, this compound significantly reduced the expression of CXCL-1 and IL-13, cytokines associated with the TH-2 cytokine milieu found in SSc. glpbio.com

Considerations for Future Preclinical Research Directions and Compound Optimization

While preclinical studies have demonstrated promising anti-fibrotic effects of this compound, future research directions could focus on further optimizing the compound and exploring its potential in a wider range of fibrotic conditions. Although this compound showed efficacy in various preclinical models of skin fibrosis, further investigation into its effects on fibrosis in other organs commonly affected by SSc and IPF, such as the lungs, is warranted. researchgate.netresearchgate.netnih.gov

Exploring potential combination therapies involving this compound and other anti-fibrotic agents could be another avenue for future research. Given the complex nature of fibrotic diseases, targeting multiple pathways might offer enhanced therapeutic benefits.

Further detailed pharmacokinetic and pharmacodynamic studies could help optimize dosing regimens to ensure sustained target engagement in preclinical models. oncotarget.com Although this compound has been shown to inhibit the Wnt signaling pathway, a deeper understanding of the precise molecular mechanisms underlying its anti-fibrotic effects could inform the development of even more targeted therapies. umich.eduumich.edunih.govresearchgate.net

The observation that this compound inhibited the migration of cancer cells in vitro suggests a potential role beyond fibrosis, which could be explored in future preclinical studies, although the primary focus based on the provided context is fibrosis. glpbio.comoncotarget.com

The development of novel LPAR1 antagonists with diverse chemical scaffolds has been highlighted as important for expanding the therapeutic repertoire, suggesting that future preclinical efforts could involve the design and evaluation of new compounds targeting LPAR1. acs.org Research into dual inhibitors targeting both autotaxin (the enzyme that produces LPA) and LPAR1 is also an area of ongoing investigation, suggesting that future preclinical studies could assess the efficacy of such dual-targeting approaches compared to LPAR1 inhibition alone. mdpi.comresearchgate.net

Q & A

Q. What experimental models are validated for studying SAR-100842's LPA1 receptor inhibition?

Methodological Answer: Use human recombinant LPA1-expressing cell lines (e.g., HEK293) for binding assays and primary fibroblasts for functional studies. Validate receptor expression via qPCR or flow cytometry. Include positive controls like BMS-986202 and report agonist/antagonist pretreatment effects to confirm specificity .

Q. How can researchers optimize this compound's solubility and stability in in vitro assays?

Methodological Answer: Prepare DMSO stock solutions at ≤10 mM, dilute in assay buffers (pH 7.4), and assess stability via HPLC over 24 hours. Include vehicle controls (≤0.1% DMSO) to exclude solvent cytotoxicity. Pre-incubate with serum albumin to mimic physiological conditions .

Q. What parameters are critical for validating this compound's selectivity across LPA receptor subtypes?

Methodological Answer: Perform counter-screening against LPA2-6 receptors using competitive binding assays (e.g., GTPγS for LPA1, calcium flux for LPA2). Use selective agonists (e.g., Ki16425 for LPA1/3) and report inhibition percentages at 1 µM. Calculate selectivity ratios (IC50 LPA1/IC50 off-target) to confirm specificity .

Q. Which assays are recommended for initial potency screening of this compound?

Methodological Answer: Start with GTPγS binding assays to measure G-protein coupling inhibition. Follow with β-arrestin recruitment assays (e.g., DiscoverX PathHunter) to assess biased signaling. Normalize data to LPA-induced maximal responses and include concentration-response curves (0.1 nM–10 µM) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's efficacy across signaling pathways (e.g., cAMP vs. β-arrestin)?

Methodological Answer: Conduct parallel assays in isogenic cell lines under standardized conditions (agonist concentration, incubation time). Use pathway-selective inhibitors (e.g., forskolin for cAMP) to isolate signaling nodes. Apply systems pharmacology modeling to quantify bias factors (ΔΔlog(τ/KA)) .

Q. What statistical approaches are optimal for analyzing this compound's dose-response data?

Methodological Answer: Use nonlinear regression (four-parameter logistic model) with metrics like R² >0.95. Compare curve parameters (EC50, Hill slope) via F-test. Apply bootstrap resampling (1,000 iterations) to calculate 95% confidence intervals for IC50 values .

Q. How can computational modeling predict this compound's binding kinetics to LPA1?

Methodological Answer: Build homology models using GPCR templates (e.g., β2-adrenergic receptor). Perform molecular dynamics simulations (100 ns) to identify key interactions (e.g., D3.32, R5.91). Validate with alanine-scanning mutagenesis and radioligand displacement assays .

Q. What strategies address discrepancies in this compound's genetic toxicity profiles across OECD guidelines?

Methodological Answer: Follow OECD TG 471 (Ames test) and TG 473 (chromosomal aberration) with/without metabolic activation. Cross-validate with in vivo micronucleus assays. Analyze metabolite profiles (LC-MS) to identify pro-mutagenic intermediates .

Methodological Resources

  • Assay Design: Prioritize GTPγS binding for G-protein coupling and β-arrestin recruitment for biased signaling .
  • Data Validation: Use ≥3 biological replicates, report SEM, and adhere to ARRIVE guidelines for in vivo studies .
  • Literature Synthesis: Leverage Google Scholar’s advanced search (e.g., "this compound" AND ("LPA1" OR "Edg-2")) with date filters (2018–2025) to identify mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.